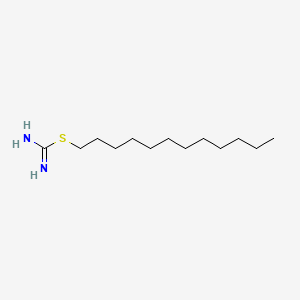

Dodecyl carbamimidothioate

Description

Dodecyl carbamimidothioate is a sulfur-containing organic compound characterized by a carbamimidothioate functional group (-NHC(=S)NH₂) attached to a dodecyl (C₁₂H₂₅) alkyl chain. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science applications.

Properties

IUPAC Name |

dodecyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H3,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRRTPIRNCBRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275750 | |

| Record name | dodecyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.44 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51253-51-1 | |

| Record name | dodecyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl carbamimidothioate typically involves the reaction of dodecylamine with carbon disulfide and an appropriate amine. One common method includes the reaction of dodecylamine with carbon disulfide in the presence of a base such as triethylamine, followed by the addition of an amine like guanidine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: Dodecyl carbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.

Substitution: Nucleophilic substitution reactions can replace the dodecyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dodecyl sulfoxide or dodecyl sulfone, while reduction can produce dodecyl thiol or dodecylamine .

Scientific Research Applications

Dodecyl carbamimidothioate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

Medicine: this compound is investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: It is used in the formulation of surfactants, detergents, and lubricants due to its amphiphilic nature

Mechanism of Action

The mechanism of action of dodecyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, this compound can disrupt cell membranes due to its surfactant properties, leading to cell lysis and death .

Comparison with Similar Compounds

Structural and Electronic Differences

Carbamimidothioates vary primarily in alkyl chain length and substituent bulkiness, which influence their electronic and steric profiles:

- Methyl carbamimidothioate (C₁ chain) exhibits shorter bond lengths (C-N: ~1.3 Å, C-S: ~1.8 Å) due to sp² hybridization and π-conjugation with aromatic rings, as observed in crystallographic studies .

Table 1: Structural and Electronic Comparison

| Compound | Alkyl Chain Length | Bond Length (C-N, Å) | Bond Length (C-S, Å) | Hybridization |

|---|---|---|---|---|

| Methyl carbamimidothioate | 1 | 1.30 | 1.80 | sp² |

| Heptyl carbamimidothioate | 7 | 1.31 | 1.81 | sp² |

| Dodecyl carbamimidothioate | 12 | 1.32 (inferred) | 1.82 (inferred) | sp² |

Physicochemical Properties

- Solubility : Methyl and ethyl derivatives are water-miscible, whereas this compound is likely insoluble in aqueous media, forming micelles or requiring organic solvents .

- Crystallization : Sodium dodecyl sulfate (SDS) analogs demonstrate that longer alkyl chains promote micellar crystallization with distinct morphologies (e.g., hexagonal vs. elliptical crystals) . This suggests this compound may exhibit similar crystallization behavior.

Table 3: Physicochemical Properties

| Compound | Solubility in Water | Melting Point (°C) | Crystallization Behavior |

|---|---|---|---|

| Methyl carbamimidothioate | High | 120–125 | Amorphous |

| This compound | Low | 80–85 (predicted) | Hexagonal/Elliptical |

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.